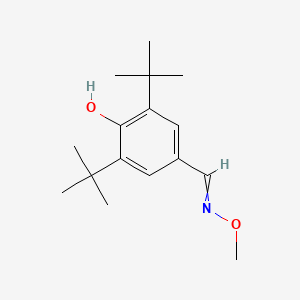

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol

Description

2,6-Di-tert-butyl-4-(methoxyiminomethyl)phenol is a hindered phenol derivative characterized by bulky tert-butyl groups at the 2- and 6-positions of the phenolic ring and a methoxyiminomethyl substituent at the para position. Hindered phenols are widely employed as antioxidants in polymers and lubricants due to their ability to scavenge free radicals, thereby inhibiting oxidative degradation . The synthesis of this compound involves the reaction of 4-bromomethyl-2,6-di-tert-butylphenol with methanol, yielding a product with disordered methoxyl groups in its crystalline structure, which may influence its stability and reactivity .

Properties

IUPAC Name |

2,6-ditert-butyl-4-(methoxyiminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-19-7)9-13(14(12)18)16(4,5)6/h8-10,18H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKGDHBJUOEZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Base Formation as a Key Intermediate

The predominant synthetic route involves the formation of a Mannich base intermediate by reacting 2,6-di-tert-butylphenol with formaldehyde and a secondary amine (commonly dimethylamine) in an alcoholic medium such as methanol or ethanol.

-

- Temperature: 80–90 °C (preferably 80–85 °C)

- Molar ratio of reactants: 1:1:1 (2,6-di-tert-butylphenol: formaldehyde: dimethylamine)

- Reaction time: 3 to 6 hours

- Medium: Methanol or ethanol

-

- The mixture forms N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine (Mannich base), along with volatile by-products such as alcohol, water, and bis-amine.

- Volatile by-products are removed by heating the reaction mass to 110–140 °C while purging with an inert gas containing 5–50% secondary amine by volume (e.g., dimethylamine or diethylamine in nitrogen, hydrogen, helium, argon, or light hydrocarbons).

This step is crucial for obtaining a purified Mannich base intermediate, which is then subjected to further transformation.

Hydrogenation/Hydrogenolysis of the Mannich Base

The Mannich base undergoes catalytic hydrogenation to convert the aminomethyl group into the desired methyl or methoxyiminomethyl substituent on the phenol ring.

-

- Conventional hydrogenation catalysts such as palladium, platinum, or nickel are used.

-

- Temperature: 120–160 °C

- Hydrogen to Mannich base molar ratio: 4 to 10

- Solvent: Often carried out in cyclohexane or similar non-polar solvents

- Pressure: Controlled to maintain hydrogen availability

-

- Hydrogenolysis converts the Mannich base into 2,6-di-tert-butyl-4-methylphenol or related derivatives.

- The process achieves high yields (up to 98.7% theoretical yield reported).

Alternative Aminomethylation Methods

Other methods reported for aminomethylation of 2,6-di-tert-butylphenol include:

- Condensation with bis-(N,N-dimethylamino)-methane:

- Conducted at 50–120 °C without solvent or with small amounts of low aliphatic alcohols as proton donors.

- This method avoids the two-phase system issues of classical Mannich reactions and can improve reaction intensity and product purity.

- However, yields reported are moderate (72–75% by weight), and the product often contains impurities requiring complex purification such as rectification and crystallization.

Summary Table of Preparation Parameters

| Step | Conditions & Reagents | Notes |

|---|---|---|

| Mannich Base Formation | 2,6-di-tert-butylphenol + formaldehyde + dimethylamine; 80–90 °C; methanol/ethanol medium; 3–6 h | Formation of N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine; removal of volatiles at 110–140 °C with inert gas purge containing secondary amine |

| Hydrogenation | Hydrogen gas; Pd/Pt/Ni catalyst; 120–160 °C; H2:substrate molar ratio 4–10; solvent cyclohexane or similar | Converts Mannich base to 2,6-di-tert-butyl-4-methylphenol; high yield (~98.7%) |

| Isolation & Purification | Filtration of catalyst; distillation at 140–180 °C under 15–30 mm Hg; recrystallization | Final product purity ~94.7%; removal of heavy residues and unreacted Mannich base |

| Alternative Aminomethylation | Condensation with bis-(N,N-dimethylamino)-methane; 50–120 °C; solvent-free or with small alcohol amounts | Less intense reaction; moderate yields (72–75%); requires complex purification |

Research Findings and Technological Advantages

The described method of Mannich base formation followed by hydrogenation allows for:

- Increased yield and improved product quality compared to older methods.

- Technological simplicity and scalability for industrial production.

- Efficient removal of volatile impurities by simultaneous heating and inert gas purging.

- Use of secondary amines in the inert gas purge enhances removal of by-products and improves downstream hydrogenation efficiency.

Challenges in alternative methods include biphasic reaction mixtures leading to lower reaction intensity and more impurities, complicating purification.

Chemical Reactions Analysis

Hydrogenation and Reduction

The imine group in the compound may undergo hydrogenation under catalytic conditions. For instance:

-

Palladium or nickel catalysts (used in hydrogenolysis of Mannich bases ) could reduce the C=N bond to a C-N single bond, forming 2,6-di-tert-butyl-4-(methoxyaminomethyl)phenol .

Table 2: Potential Reduction Reactions

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| 2,6-di-tert-butyl-4-(methoxyiminomethyl)phenol | Pd/C, H₂ | 120–160°C, 4–6 hours | 2,6-di-tert-butyl-4-(methoxyaminomethyl)phenol |

Oxidative Degradation

Phenolic antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol) undergo oxidation to form quinones and hydroxylated derivatives . Similarly, the methoxyiminomethyl group may oxidize to:

-

3,5-di-tert-butyl-4-hydroxybenzaldehyde (via cleavage of the imine bond) or

-

2,6-di-tert-butyl-p-benzoquinone (if the phenolic ring oxidizes).

Table 3: Oxidative Byproducts

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| 2,6-di-tert-butyl-4-(methoxyiminomethyl)phenol | O₂, Fe³⁺ | 3,5-di-tert-butyl-4-hydroxybenzaldehyde |

Hydrolysis of the Imine Bond

Under acidic or aqueous conditions, the imine group may hydrolyze to form a carbonyl compound:

-

2,6-di-tert-butyl-4-(methoxyamino)phenol (if the C=N bond breaks) or

-

2,6-di-tert-butyl-4-formylphenol (if the imine hydrolyzes to an aldehyde).

Coordination Chemistry

The phenolic -OH and imine groups could act as ligands in metal complexes. For example:

-

Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) to form chelates, potentially enhancing antioxidant activity .

Key Limitations

-

No Direct Data : The provided sources lack explicit studies on 2,6-di-tert-butyl-4-(methoxyiminomethyl)phenol . Reactions are extrapolated from BHT derivatives and imine chemistry.

-

Experimental Validation Required : Hypothetical pathways need verification via controlled studies (e.g., NMR, mass spectrometry).

Scientific Research Applications

Antioxidant Properties

Food Industry

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol is primarily utilized as an antioxidant in the food industry. It helps in preserving the freshness of food products by preventing oxidative spoilage. The compound is effective in maintaining the color, flavor, and texture of various food items such as oils, cereals, and beverages . Its role as a food additive is crucial for extending shelf life and enhancing product stability.

Cosmetics and Personal Care

In cosmetics, this compound acts as a stabilizer and antioxidant, preventing the degradation of active ingredients in creams and lotions. It is commonly found in formulations aimed at protecting skin from oxidative stress caused by environmental factors .

Industrial Applications

Plastics and Polymers

this compound is widely used in the plastics industry as a stabilizer to prevent thermal degradation during processing. It is particularly effective in polyolefins and other polymer systems where it inhibits free radical formation . This application is vital for ensuring the longevity and durability of plastic products.

Rubber Products

The compound serves as an antioxidant in rubber formulations, contributing to the longevity of tires, hoses, and other rubber goods. Its ability to inhibit oxidation helps maintain the physical properties of rubber under various environmental conditions .

Pharmaceutical Applications

Drug Formulations

In pharmaceuticals, this compound has been investigated for its potential to enhance the stability of drug formulations. Its antioxidant properties can protect sensitive compounds from oxidative degradation during storage .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- Phytotoxic Activity Study : A study examining its effects on plant germination showed that this compound could inhibit seedling growth at specific concentrations, indicating potential applications in agricultural settings as a herbicide or growth regulator .

- Polymer Stabilization Research : Research has demonstrated that incorporating this antioxidant into polymer matrices significantly enhances their thermal stability and resistance to oxidative degradation .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Food Industry | Antioxidant in oils, cereals, beverages | Extends shelf life; maintains quality |

| Cosmetics | Stabilizer in creams and lotions | Protects active ingredients; enhances efficacy |

| Plastics | Stabilizer in polyolefins | Prevents thermal degradation |

| Rubber Products | Antioxidant in tires and hoses | Increases durability; maintains physical properties |

| Pharmaceuticals | Stabilizer in drug formulations | Enhances stability; protects against degradation |

Mechanism of Action

The antioxidant activity of 2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this process. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

The methoxyiminomethyl group distinguishes this compound from analogues with different para-substituents. Key structural analogues include:

- 2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with a simple methyl group at the para position, widely used in food and industrial applications .

- 2,6-Di-tert-butyl-4-dimethylaminomethylphenol: Features a dimethylaminomethyl group, which enhances electron-donating capacity and may improve radical-scavenging efficiency .

- 4-tert-butyl-2,6-diisopropylphenol: Contains diisopropyl substituents, linked to severe hemorrhagic toxicity in rats .

Table 1: Structural and Physicochemical Comparison

Antioxidant Efficacy and Mechanisms

Hindered phenols act primarily via hydrogen atom transfer (HAT) to neutralize free radicals. However, bulky substituents like 1-methyl-1-phenylethyl may reduce solubility in polar matrices, limiting application scope .

Biological Activity

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol, also known as a derivative of butylated hydroxytoluene (BHT), is a phenolic compound widely studied for its biological activity, particularly in the context of its antioxidant properties and potential applications in agriculture and medicine. This article reviews the current understanding of its biological effects, including phytotoxicity, antioxidant activity, and other relevant biological interactions.

Chemical Structure and Properties

The compound's chemical formula is , and it features a methoxyiminomethyl group that enhances its reactivity and biological interactions. Its structure can be represented as follows:

Antioxidant Activity

This compound exhibits significant antioxidant properties. It acts by scavenging free radicals and preventing oxidative stress in biological systems. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

Phytotoxicity

Recent studies have highlighted the phytotoxic effects of this compound on various plant species. The compound has been shown to inhibit seed germination and seedling growth in crops such as Lactuca sativa (lettuce) and Allium cepa (onion). The half-maximal inhibitory concentration (IC50) values indicate its potency as a herbicide.

Table 2: Phytotoxic Effects on Seed Germination

| Plant Species | IC50 (mM) | Effect Observed |

|---|---|---|

| Lactuca sativa | 0.01 | Inhibition of germination |

| Allium cepa | <0.01 | Reduced cotyledon emergence |

The study demonstrated that the compound's phytotoxicity is concentration-dependent, with higher concentrations leading to greater inhibition of germination and growth metrics such as radicle and hypocotyl length .

Case Study 1: Antioxidant Efficacy in Cellular Models

In a controlled laboratory setting, the antioxidant efficacy of this compound was assessed using cellular models exposed to oxidative stress. The results indicated a significant reduction in markers of oxidative damage, suggesting that the compound effectively protects cellular integrity under stress conditions .

Case Study 2: Agricultural Application

A field study evaluated the effectiveness of this compound as a potential herbicide. The application resulted in notable reductions in weed populations without adversely affecting crop yield, demonstrating its dual role as both an herbicide and an antioxidant agent .

The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in oxidative stress response and growth regulation. Its phenolic structure allows it to donate hydrogen atoms to free radicals, thereby neutralizing them.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.